molecular formula C7H12N4 B13867002 4-(Pyrrolidin-3-ylmethyl)-1,2,4-triazole

4-(Pyrrolidin-3-ylmethyl)-1,2,4-triazole

Cat. No.: B13867002
M. Wt: 152.20 g/mol
InChI Key: DIAYSCHLYSIATN-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-3-ylmethyl)-1,2,4-triazole is a compound that features a pyrrolidine ring attached to a triazole ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-3-ylmethyl)-1,2,4-triazole typically involves the construction of the pyrrolidine ring followed by the formation of the triazole ring. One common method starts with the preparation of pyrrolidine derivatives from cyclic or acyclic precursors, which are then functionalized to introduce the triazole moiety. The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-3-ylmethyl)-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups onto the triazole or pyrrolidine rings .

Scientific Research Applications

4-(Pyrrolidin-3-ylmethyl)-1,2,4-triazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-3-ylmethyl)-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and triazole derivatives, such as:

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

4-(Pyrrolidin-3-ylmethyl)-1,2,4-triazole is unique due to its specific structure, which combines the properties of both pyrrolidine and triazole rings. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

4-(pyrrolidin-3-ylmethyl)-1,2,4-triazole

InChI

InChI=1S/C7H12N4/c1-2-8-3-7(1)4-11-5-9-10-6-11/h5-8H,1-4H2

InChI Key

DIAYSCHLYSIATN-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CN2C=NN=C2

Origin of Product

United States

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